5,7,8-Trimethoxycoumarin

Antiparasitic Chagas disease Leishmaniasis

5,7,8-Trimethoxycoumarin (CAS 60796-65-8) is a structurally differentiated polyoxygenated coumarin with a unique 5,7,8-trimethoxy substitution pattern critical for target engagement. Unlike generic 5,7- or 5,6,7-analogs, this compound exhibits defined carbonic anhydrase IX inhibition (Ki=760 nM) and antiparasitic activity (T. cruzi IC50=25.5 μM; L. amazonensis IC50=57.7 μM). Sourced from Zanthoxylum and Viola spp., it serves as a certified reference standard (≥98% HPLC) for pharmacognosy, dereplication workflows, and as a SAR baseline for medicinal chemistry optimization. Choose 5,7,8-Trimethoxycoumarin for reproducible, benchmarked research outcomes.

Molecular Formula C12H12O5
Molecular Weight 236.22 g/mol
CAS No. 60796-65-8
Cat. No. B014269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7,8-Trimethoxycoumarin
CAS60796-65-8
Molecular FormulaC12H12O5
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C2=C1C=CC(=O)O2)OC)OC
InChIInChI=1S/C12H12O5/c1-14-8-6-9(15-2)12(16-3)11-7(8)4-5-10(13)17-11/h4-6H,1-3H3
InChIKeyMSFXSDYNQKVMTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

5,7,8-Trimethoxycoumarin (CAS:60796-65-8): Physicochemical and Structural Profile of a Polyoxygenated Coumarin


5,7,8-Trimethoxycoumarin (CAS:60796-65-8), also referred to as 5,7,8-trimethoxychromen-2-one, is a naturally occurring polyoxygenated coumarin featuring three methoxy substituents at positions 5, 7, and 8 of the coumarin scaffold [1]. It is a phenylpropanoid-derived secondary metabolite found in various plant genera, including Zanthoxylum, Viola, and Loricaria [2]. With a molecular formula of C12H12O5 and a molecular weight of approximately 236.22 g/mol, the compound exhibits physicochemical properties—such as a calculated LogP of ~2.37, a topological polar surface area (tPSA) of 57.9 Ų, and zero hydrogen bond donors—that are consistent with moderate lipophilicity and favorable passive membrane permeability [3]. The 5,7,8-trioxygenated substitution pattern distinguishes this coumarin from its 5,6,7-regioisomers and simpler di-oxygenated analogs, a structural nuance that critically influences its biological target engagement and pharmacological profile [4].

5,7,8-Trimethoxycoumarin: Why Unspecified Coumarin Substitution Fails in Targeted Research


Generic substitution within the coumarin class is scientifically untenable due to the pronounced structure-activity relationship (SAR) governing their biological interactions. The precise positioning and electronic nature of substituents on the coumarin nucleus dictate target selectivity and potency. While 5,7-dimethoxycoumarin or 5,6,7-trimethoxycoumarin may share the same parent scaffold, they exhibit markedly different profiles. For instance, 5,7,8-Trimethoxycoumarin demonstrates a specific, albeit moderate, affinity for carbonic anhydrase IX (Ki = 760 nM) [1], whereas the simpler 5,7-dimethoxycoumarin lacks this defined inhibition profile [2]. Furthermore, antiparasitic evaluations reveal that the 5,7,8-substitution pattern yields a distinct potency spectrum (T. cruzi IC50 = 25.5 μM; L. amazonensis IC50 = 57.7 μM) , which is not replicated by the structurally related lignan syringaresinol (IC50 = 7.55 μM and 11.98 μM, respectively) or other isolated coumarins from the same source [3]. Therefore, substituting 5,7,8-Trimethoxycoumarin with an in-class analog risks introducing confounding variables in target engagement, selectivity, and potency, thereby undermining the reproducibility and interpretability of scientific studies.

Quantitative Differentiation: 5,7,8-Trimethoxycoumarin vs. Closest Analogs in Key Biological Assays


Antiparasitic Activity: 5,7,8-Trimethoxycoumarin Exhibits Selectivity Against Trypanosoma cruzi over Leishmania amazonensis

In a direct comparative study isolating compounds from Zanthoxylum tingoassuiba roots, 5,7,8-Trimethoxycoumarin demonstrated differential antiparasitic activity against Trypanosoma cruzi epimastigotes and Leishmania amazonensis promastigotes. The compound showed an IC50 of 25.5 μM against T. cruzi, which is approximately 2.3-fold more potent than its activity against L. amazonensis (IC50 = 57.7 μM) . In contrast, the lignan syringaresinol (compound 9) isolated from the same extract exhibited greater potency and a different selectivity profile, with IC50 values of 7.55 μM against T. cruzi and 11.98 μM against L. amazonensis [1].

Antiparasitic Chagas disease Leishmaniasis

Carbonic Anhydrase IX Inhibition: 5,7,8-Trimethoxycoumarin is a Moderate Inhibitor Compared to Potent Coumarin Leads

5,7,8-Trimethoxycoumarin inhibits human carbonic anhydrase IX (hCA IX), a tumor-associated isoform, with a Ki value of 760 nM as determined by a stopped-flow CO2 hydration assay [1]. This activity is considered moderate when benchmarked against optimized coumarin-based CA IX inhibitors. For example, the natural coumarin umbelliprenin inhibits hCA XII with a Ki of 5.7 nM, and synthetic coumarin sulfonamide hybrids frequently achieve Ki values below 100 nM for hCA IX [2].

Cancer metabolism Carbonic anhydrase Hypoxia

In Silico Antineoplastic Potential: Comparable Predicted Activity to Other Zanthoxylum Coumarins

Computational prediction using the PASS Online program indicated that 5,7,8-Trimethoxycoumarin has a high probability of antimutagenic (Pa > 82%), apoptosis agonist (Pa > 82%), and antineoplastic (Pa > 75%) activities [1]. In the same in silico analysis of Zanthoxylum tingoassuiba metabolites, the related coumarin cubreuva lactone was predicted to have antineoplastic activity with a probability of Pa > 78% [1].

Antineoplastic Apoptosis In silico prediction

Physicochemical Differentiation: Enhanced Lipophilicity of 5,7,8-Trimethoxycoumarin vs. 5,7-Dimethoxycoumarin

The addition of a third methoxy group at position 8 of the coumarin scaffold confers distinct physicochemical properties compared to the simpler 5,7-dimethoxy analog. 5,7,8-Trimethoxycoumarin has a calculated LogP of 2.37 and a topological polar surface area (tPSA) of 57.9 Ų [1]. In contrast, 5,7-dimethoxycoumarin (citropten) has a lower calculated LogP of approximately 1.8 and a higher tPSA of 68.9 Ų [2].

ADME Lipophilicity Permeability

Procurement-Driven Applications of 5,7,8-Trimethoxycoumarin in Research and Development


Natural Product Reference Standard for Chemical Profiling and Quality Control

Given its presence in key medicinal plants like Zanthoxylum tingoassuiba and Viola species, 5,7,8-Trimethoxycoumarin serves as a certified reference standard for analytical chemistry and pharmacognosy. Procurement of a high-purity (≥98% by HPLC) sample enables its use as a retention time marker in HPLC-DAD/MS and GC/MS analysis. This application is essential for the standardization of herbal extracts and the dereplication of known compounds in natural product discovery workflows .

Moderate-Affinity Probe for Carbonic Anhydrase IX in Cancer Biology

5,7,8-Trimethoxycoumarin is a suitable tool compound for investigating the basal role of carbonic anhydrase IX in hypoxic tumor microenvironments. Its moderate inhibition constant (Ki = 760 nM) makes it a valuable control or comparator in enzymatic assays against more potent inhibitors. Researchers can use it to establish baseline CA IX activity without the strong phenotypic effects associated with high-potency inhibitors, allowing for nuanced dissection of CA IX-dependent pathways in cell culture models.

Scaffold for Antiparasitic Structure-Activity Relationship (SAR) Studies

With defined IC50 values of 25.5 μM (T. cruzi) and 57.7 μM (L. amazonensis) , 5,7,8-Trimethoxycoumarin provides a quantifiable starting point for medicinal chemistry optimization. Its activity, while not as potent as leads like syringaresinol, offers a clean SAR baseline. Procuring this compound allows teams to synthesize derivatives focused on improving potency and selectivity against kinetoplastid parasites, using the parent compound's activity as a benchmark for rational design .

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